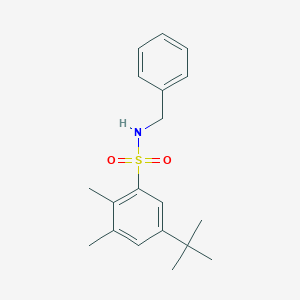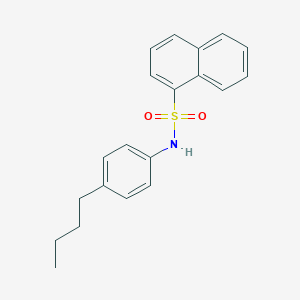
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, also known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a member of the sulfonamide family of compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism and growth. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has been shown to have a wide range of biological activities. However, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide also has several limitations. It is relatively unstable, and can degrade over time, making it difficult to work with in some experiments. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have some toxic effects on certain cell types, which can limit its usefulness in certain experiments.
Future Directions
There are several areas of future research that could be pursued with regards to N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of new synthetic methods for N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide and related compounds, which could improve the yield and purity of these compounds. Another area of interest is the investigation of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide as a potential treatment for other diseases, such as fungal infections and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, and to identify any potential side effects or toxicities associated with its use.
Synthesis Methods
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including condensation reactions between 3-chloro-4-hydroxy-1-naphthaldehyde and 2,4,5-trimethylbenzenesulfonamide. Other methods involve the use of different aldehydes and sulfonamides as starting materials, with varying degrees of success.
Scientific Research Applications
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
properties
Molecular Formula |
C19H16ClNO3S |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChI Key |
IDGPWWUNUNIEQY-FXBPSFAMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)


![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)


![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)